molecular formula C12H18N2S B8358819 2-Aminomethyl-5-cyclopentylthiomethyl-pyridine

2-Aminomethyl-5-cyclopentylthiomethyl-pyridine

Cat. No. B8358819
M. Wt: 222.35 g/mol
InChI Key: GORFFMYJQUWYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-5-cyclopentylthiomethyl-pyridine is a useful research compound. Its molecular formula is C12H18N2S and its molecular weight is 222.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminomethyl-5-cyclopentylthiomethyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethyl-5-cyclopentylthiomethyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Aminomethyl-5-cyclopentylthiomethyl-pyridine

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

[5-(cyclopentylsulfanylmethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C12H18N2S/c13-7-11-6-5-10(8-14-11)9-15-12-3-1-2-4-12/h5-6,8,12H,1-4,7,9,13H2

InChI Key

GORFFMYJQUWYHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC2=CN=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add borane-dimethylsulfide complex (6.9 mL, 13.7 mmol, 2M solution in THF) to a solution of 5-cyclopentylthiomethyl-pyridine-2-carbonitrile (1 g, 4 mmol) in THF (12 mL) at room temperature under a nitrogen atmosphere. Stir the solution at room temperature for 16 h. Concentrate the solution in vacuo, dissolve the residue in chloroform (50 mL), add ethylenediamine (0.72 g, 12 mmol) and stir at 50° C. for 1 h. Wash the mixture with water (10 mL), dry the organic phase over Na2SO4 and concentrate in vacuo. Purify the residue by SCX chromatography followed by chromatography on silica gel (10 g) eluting with DCM/2M ammonia in methanol (1:0 to 9:1 gradient) to obtain the title compound (0.24 g, 27%). MS (ES+) m/z: 223.1 (M+H)+.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.